

Spectroscopic Data of 8-Fluoroquinolin-3-amine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 8-Fluoroquinolin-3-amine

Cat. No.: B1524851

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Introduction

8-Fluoroquinolin-3-amine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, its unique substitution pattern—featuring a fluorine atom at the 8-position and an amine group at the 3-position—imparts distinct physicochemical properties that influence its biological activity and material characteristics. Accurate structural elucidation and characterization are paramount for its application in novel drug development and advanced material synthesis.

This technical guide provides a comprehensive analysis of the spectroscopic data of **8-Fluoroquinolin-3-amine**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data but also a detailed rationale behind the experimental methodologies and data interpretation, thereby ensuring scientific integrity and practical utility.

Molecular Structure

The structural integrity of **8-Fluoroquinolin-3-amine** is the foundation of its chemical behavior. The following diagram illustrates the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of **8-Fluoroquinolin-3-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For **8-Fluoroquinolin-3-amine**, both ^1H and ^{13}C NMR provide critical information regarding the electronic environment of each proton and carbon atom, respectively.

^1H NMR Spectroscopy

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.51	d	1H	H2
~7.87	d	1H	H4
~7.45	dd	1H	H5
~7.30	t	1H	H6
~7.15	dd	1H	H7
~5.60	s (broad)	2H	-NH ₂

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary slightly.

Experimental Protocol: ^1H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ^1H NMR spectrum is as follows:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **8-Fluoroquinolin-3-amine** and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The choice of DMSO- d_6 is strategic as it effectively dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the aromatic signals of the analyte.[\[1\]](#)
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

- **Instrumentation:** The spectrum should be acquired on a 500 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
 - **Number of Scans:** 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
 - **Relaxation Delay (d1):** A relaxation delay of 1-2 seconds is recommended.
 - **Acquisition Time (aq):** An acquisition time of 3-4 seconds ensures good resolution.
 - **Spectral Width (sw):** A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
- **Processing:** The acquired Free Induction Decay (FID) is processed with a Fourier transform. A line broadening factor of 0.3 Hz is typically applied to improve the signal-to-noise ratio without significantly compromising resolution. The spectrum is then phased and baseline corrected.

Interpretation of the ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **8-Fluoroquinolin-3-amine** is consistent with its proposed structure. The aromatic region (7.0-9.0 ppm) is expected to show five distinct signals, each corresponding to one of the protons on the quinoline ring system. The downfield chemical shifts are characteristic of protons attached to an electron-deficient aromatic system.

- **H2 and H4:** The protons at positions 2 and 4 are deshielded due to their proximity to the electronegative nitrogen atom and are expected to appear at the lowest field.
- **H5, H6, and H7:** These protons on the carbocyclic ring will exhibit chemical shifts influenced by both the fused heterocyclic ring and the fluorine atom at position 8. The fluorine atom will induce through-space and through-bond coupling, leading to splitting patterns that can be further analyzed with 2D NMR techniques for unambiguous assignment.

- **-NH₂ Protons:** The amine protons are expected to appear as a broad singlet around 5.60 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water in the solvent. This signal's integration corresponds to two protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~156.0 (d)	C8
~145.0	C2
~140.0 (d)	C8a
~138.0	C4
~130.0	C4a
~128.0	C6
~125.0 (d)	C5
~120.0 (d)	C7
~115.0	C3

Note: Predicted data was generated using online NMR prediction tools. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary slightly.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
- **Instrumentation:** The spectrum is acquired on the same spectrometer as the ¹H NMR.
- **Acquisition Parameters:**

- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary to obtain a good signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 200-220 ppm is standard for ^{13}C NMR.

Interpretation of the ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in **8-Fluoroquinolin-3-amine**.

- C-F Coupling: The most notable feature will be the effect of the fluorine atom on the chemical shifts and splitting of the adjacent carbon atoms. The carbon directly bonded to the fluorine (C8) will appear as a doublet with a large one-bond coupling constant (^1JCF). Carbons two (C7, C8a) and three (C5, C6) bonds away will also exhibit smaller C-F couplings.
- Aromatic Carbons: The chemical shifts of the carbon atoms are influenced by their position within the heterocyclic ring system and the electronic effects of the substituents. The carbons adjacent to the nitrogen (C2 and C8a) are expected to be significantly deshielded. The presence of the electron-donating amine group at C3 will shield this carbon, causing it to appear at a relatively higher field compared to other sp^2 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H stretching (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	N-H bending (scissoring) and C=C stretching
1500-1400	Strong	Aromatic C=C stretching
1350-1250	Strong	Aromatic C-N stretching
~1200	Strong	C-F stretching
900-675	Strong	Aromatic C-H out-of-plane bending

Experimental Protocol: IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for acquiring the IR spectrum of a solid sample.

- **Sample Preparation:** A small amount of the solid **8-Fluoroquinolin-3-amine** is placed directly onto the ATR crystal.
- **Instrumentation:** The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** A background spectrum of the clean ATR crystal is first recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in **8-Fluoroquinolin-3-amine**.

- **N-H Vibrations:** The presence of the primary amine group (-NH₂) will be confirmed by two medium-intensity bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3] A strong scissoring vibration is also expected around 1620-1580 cm⁻¹. [2]
- **Aromatic C-H and C=C Stretching:** Aromatic C-H stretching vibrations will appear in the 3100-3000 cm⁻¹ region. Multiple sharp bands in the 1600-1400 cm⁻¹ region are characteristic of C=C stretching vibrations within the quinoline ring system.
- **C-N and C-F Stretching:** A strong absorption due to the aromatic C-N stretch is expected in the 1350-1250 cm⁻¹ range.[3] The C-F stretching vibration will likely appear as a strong band around 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Proposed Fragment
162	[M] ⁺
135	[M - HCN] ⁺
134	[M - HCN - H] ⁺
116	[M - HCN - F] ⁺

Note: The molecular weight of **8-Fluoroquinolin-3-amine** (C₉H₇FN₂) is 162.16 g/mol .[4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

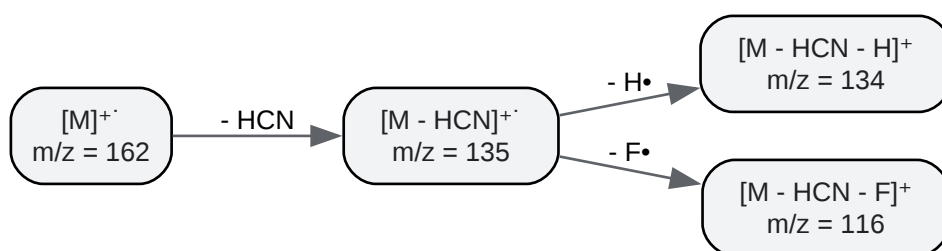
- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the ejection of an electron from the molecule, forming a molecular ion ($M^{+\cdot}$).
- **Fragmentation:** The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged species.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Interpretation of the Mass Spectrum

The mass spectrum of **8-Fluoroquinolin-3-amine** will be characterized by a molecular ion peak and several fragment ions.

- **Molecular Ion Peak:** The molecular ion peak ($[M]^{+\cdot}$) at m/z 162 will confirm the molecular weight of the compound. The presence of two nitrogen atoms will result in an even molecular weight, consistent with the nitrogen rule.
- **Fragmentation Pattern:** The fragmentation of the quinoline ring system often involves the loss of neutral molecules such as hydrogen cyanide (HCN).[2] Therefore, a significant fragment ion at m/z 135, corresponding to the loss of HCN from the molecular ion, is expected. Subsequent fragmentation may involve the loss of a hydrogen radical or the fluorine atom.



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Caption: Proposed fragmentation pathway of **8-Fluoroquinolin-3-amine** in EI-MS.

Conclusion

The comprehensive analysis of the spectroscopic data of **8-Fluoroquinolin-3-amine**, including ^1H NMR, ^{13}C NMR, IR, and MS, provides a robust framework for the structural confirmation and characterization of this important molecule. The predicted data, coupled with the detailed experimental protocols and interpretative guidelines presented in this technical guide, offer researchers a reliable resource for their work in drug discovery and materials science. The synergistic use of these analytical techniques ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation into the biological or material properties of **8-Fluoroquinolin-3-amine**.

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References

- 1. ukisotope.com [ukisotope.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. CASPRE [caspre.ca]
- 4. Visualizer loader [nmrdb.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
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